molecular formula C20H14O6 B1252495 Daurinol CAS No. 79862-78-5

Daurinol

Cat. No. B1252495
CAS RN: 79862-78-5
M. Wt: 350.3 g/mol
InChI Key: QGNYAXUXBZUMPS-UHFFFAOYSA-N
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Description

Daurinol is a natural aryl naphthalene lactone that has been isolated from the ethnopharmacological plant Haplophyllum dauricum . It has been reported to have antiproliferative activity against various cell lines . Daurinol is a catalytic inhibitor of topoisomerase IIα and has been used historically to treat tumors .


Synthesis Analysis

Daurinol and its derivatives have been synthesized for study against various cancer cell lines . A bioisosterism-based scaffold of daurinol, 4-Aza-daurinol, was designed and 17 analogues were synthesized and evaluated against five representative cancer cell lines . The 2,3-dihydrobenzo[b][1,4]dioxinyl derivative was found to be the most potent and showed similar activity and tendency as daurinol .


Molecular Structure Analysis

The molecular structure of Daurinol is similar to that of the clinical anticancer agent VP-16 (also known as etoposide phosphate) . The computational simulation predicted that daurinol binds to the ATP-binding pocket of topoisomerase IIα .

Scientific Research Applications

Anticancer Activity

Daurinol, derived from Haplophyllum dauricum, shows promise as an anticancer agent. Studies have demonstrated its efficacy in inhibiting the growth of cancer cells with lower hematological toxicity compared to etoposide, a known clinical anticancer agent. Daurinol acts as a catalytic inhibitor of human topoisomerase IIα, inducing S-phase arrest without causing DNA damage or nuclear enlargement, contrary to etoposide (Kang et al., 2011). Its effectiveness in suppressing the proliferation of ovarian cancer cells (SNU-840) and its potential as a treatment for ovarian cancer with minimal side effects have also been highlighted (Kang et al., 2014).

Derivatives and Synthesis

Efforts to develop new compounds based on daurinol's structure have been undertaken. A study synthesized 4-aza-daurinol derivatives, showing similar antiproliferative activity to daurinol, indicating potential for scalable synthesis and structural-activity relationship study of daurinol analogues (Hayat et al., 2015).

Anti-Metastatic Effects

Daurinol has been shown to inhibit cancer cell migration and invasion, suggesting its potential in preventing cancer metastasis. Specifically, it suppresses the activity of focal adhesion kinase (FAK), which plays a crucial role in cancer cell invasiveness and metastasis (Woo et al., 2016), (Woo et al., 2017).

Application in Autoimmune Arthritis

Daurinol may have therapeutic potential in treating autoimmune diseases like rheumatoid arthritis (RA). It enhances the differentiation and stability of regulatory T cells (Tregs), thus reducing clinical arthritis severity in a collagen-induced arthritis model. This effect is achieved through the modulation of the neuropilin-1 (Nrp1)–PTEN–Foxp3 signaling pathway in Tregs (Park et al., 2019).

Enhancement of Radiotherapy Efficacy

In lung cancer, daurinol has been observed to enhance the efficacy of radiotherapy. It inhibits the expression of Aurora kinase A/B, which are essential for mitotic progression and are often upregulated in cancers. Combining daurinol with radiation therapy decreased lung cancer growth in xenograft mouse models, demonstrating its potential as a radiosensitizer (Woo et al., 2015).

Safety And Hazards

Compared with etoposide, daurinol causes little loss of body weight and less bone marrow suppression . It has displayed strong anti-tumor activity without any significant adverse effects .

properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-7-hydroxy-6-methoxy-1H-benzo[f][2]benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O6/c1-23-16-7-13-11(5-14(16)21)4-12-8-24-20(22)19(12)18(13)10-2-3-15-17(6-10)26-9-25-15/h2-7,21H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNYAXUXBZUMPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C3=C(COC3=O)C=C2C=C1O)C4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Daurinol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
185
Citations
JK Woo, JH Kang, DY Shin, SH Park, K Kang… - Molecular cancer …, 2015 - AACR
… of daurinol efficacy on cell cycle regulation. Cell cycle analysis showed that daurinol at 5 μmol/… In phenotypic analyses, we first investigated the effects of daurinol on the growth of cancer …
Number of citations: 27 aacrjournals.org
JK Woo, HJ Jung, JY Park, JH Kang, BI Lee, DY Shin… - Oncotarget, 2017 - ncbi.nlm.nih.gov
… Moreover, oral administration of daurinol inhibited lung … daurinol inhibited spontaneous tumor formation of NNK/BaP-treated A/J mice. Therefore, our data provide evidence that daurinol …
Number of citations: 20 www.ncbi.nlm.nih.gov
K Kang, SH Oh, JH Yun, EH Jho, JH Kang, D Batsuren… - Neoplasia, 2011 - Elsevier
… daurinol may be a novel alternative to the clinical anticancer agent etoposide. To support this, we compared the effects of daurinol … of the anticancer activity of daurinol. This approach …
Number of citations: 73 www.sciencedirect.com
F Hayat, SH Park, NS Choi, J Lee, SJ Park… - Archives of pharmacal …, 2015 - Springer
… of daurinol and scalable synthesis of active compounds. 4-Aza-daurinol, a bioisosterism-based scaffold of daurinol… the most potent and showed similar activity and tendency as daurinol. …
Number of citations: 9 link.springer.com
PT Anastas, R Stevenson - Journal of Natural Products, 1991 - ACS Publications
… Debenzylation of 15 gave daurinol [4], and debenzylation of … nans daurinol [4] and retrochinensin [5] using this key step. … Since the proposed constitution of daurinol incorporates this …
Number of citations: 35 pubs.acs.org
K Kang, CW Nho, ND Kim… - International …, 2014 - spandidos-publications.com
… Daurinol used in this study was chemically synthesized according to recently reported methods (9). Natural daurinol was … daurinol as a substitute for natural daurinol in the present study. …
Number of citations: 23 www.spandidos-publications.com
JE Park, J Lee, SY Seo, D Shin - Tetrahedron Letters, 2014 - Elsevier
… applied this method for the synthesis of daurinol, another Type I arylnaphthalene lactone which … of benzyl ether afforded the desired daurinol, Type I arylnaphthaleme lactone 17. Overall …
Number of citations: 35 www.sciencedirect.com
MJ Park, SJ Moon, EJ Lee, EK Kim, JA Baek… - Frontiers in …, 2019 - frontiersin.org
… We found that daurinol can promote Treg differentiation and reciprocally inhibit Th17 … the daurinol increase the Treg stability was achieved by Foxp3 hypomethylation. In vivo daurinol …
Number of citations: 12 www.frontiersin.org
D Batsuren, EK Batirov, VM Malikov… - Chemistry of Natural …, 1981 - researchgate.net
… 227, 262, 296, 324, 352 nm (log c 4.55, 4.68, 4.07, 4.09, 3.41) proved to be new, and we have called it daurinol. The peak of =ihe molecular ion (m/e 350) is the strongest in the mass spectrum …
Number of citations: 18 www.researchgate.net
K Kang, SB Lee, D Batsuren, J Tunsag, CW Nho - Cancer Research, 2007 - AACR
… In conclusion, daurinol inhibits cell proliferation via cell cycle arrest at S phase and initiates apoptosis consecutively. Therefore, we present here that daurinol is a novel cell cycle …
Number of citations: 0 aacrjournals.org

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